molecular formula C13H15NO5 B11758954 Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Cat. No.: B11758954
M. Wt: 265.26 g/mol
InChI Key: GAXCQEMLTUOIAE-UHFFFAOYSA-N
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Description

Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its unique structure, which includes a cyclooctyne moiety and a pyrrolidinone ring. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate typically involves the reaction of cyclooctyne with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as crystallization, distillation, or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of carbamate derivatives, while reactions with alcohols can produce carbonate esters .

Scientific Research Applications

Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It is employed in bioorthogonal chemistry for labeling and imaging biological molecules.

    Medicine: The compound is investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: It is used in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its reactivity with nucleophiles and other reactive species. The cyclooctyne moiety undergoes strain-promoted cycloaddition reactions, while the carbonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to modify and interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate include:

Uniqueness

This compound is unique due to its combination of a cyclooctyne moiety and a pyrrolidinone ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in various scientific research applications, particularly in bioorthogonal chemistry and material science .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,2,4-9H2

InChI Key

GAXCQEMLTUOIAE-UHFFFAOYSA-N

Canonical SMILES

C1CC#CCCC(C1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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